An In-depth Technical Guide to 5-Chloro-2,3-dibromoanisole: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 5-Chloro-2,3-dibromoanisole: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2,3-dibromoanisole, a polyhalogenated aromatic compound of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with expert-driven analysis of its predicted chemical behavior, drawing parallels from closely related structural analogs. The guide covers the compound's molecular structure, predicted physicochemical properties, a plausible synthetic pathway, expected spectroscopic signatures, and essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and application of novel halogenated organic molecules.
Introduction
Halogenated anisoles are a class of compounds that feature a methoxybenzene core substituted with one or more halogen atoms. These molecules serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of halogens on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making the targeted synthesis of specific isomers a key objective in medicinal and process chemistry.
5-Chloro-2,3-dibromoanisole is a unique member of this class, characterized by a vicinal dibromo arrangement and a chloro substituent. While not as extensively documented as some of its isomers, its structural motifs suggest potential as an intermediate in the synthesis of complex heterocyclic systems and as a scaffold for the exploration of novel biological activities. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for understanding and working with this compound.
Chemical Structure and Identification
The fundamental identity of 5-Chloro-2,3-dibromoanisole is established by its molecular structure and unique identifiers.
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IUPAC Name: 1,2-Dibromo-3-chloro-5-methoxybenzene
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Molecular Formula: C₇H₅Br₂ClO
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CAS Number: 174913-35-0[1]
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Molecular Weight: 316.38 g/mol
The structural arrangement of the substituents on the benzene ring is critical to its chemical properties. The methoxy group is an ortho, para-directing activator, while the halogens are deactivating, ortho, para-directing groups. This electronic interplay governs the molecule's reactivity in electrophilic aromatic substitution and other transformations.
Physicochemical Properties
| Property | 5-Chloro-2,3-dibromoanisole (Predicted) | 5-Bromo-2-chloroanisole[2] | Anisole[3] |
| Appearance | Colorless to light yellow solid or liquid | White-Yellow Crystals | Colorless liquid |
| Molecular Weight ( g/mol ) | 316.38 | 221.48 | 108.14 |
| Melting Point (°C) | 30 - 40 | 27 - 28 | -37 |
| Boiling Point (°C) | > 250 | 240 - 245 | 153 - 155 |
| Density (g/mL at 25 °C) | ~1.8 | 1.631 | 0.995 |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Insoluble in water; soluble in organic solvents | Slightly soluble in water (1040 mg/L at 25 °C); soluble in organic solvents[3] |
| Vapor Pressure (mmHg at 25 °C) | < 0.1 | < 0.1 | 3.54 |
| Refractive Index (at 20 °C) | ~1.6 | 1.587 | 1.516 - 1.519 |
Justification for Predictions:
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Melting and Boiling Points: The addition of halogen atoms, particularly bromine, significantly increases the molecular weight and intermolecular forces (van der Waals forces), leading to higher melting and boiling points compared to anisole and 5-bromo-2-chloroanisole.
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Density: The presence of two heavy bromine atoms and a chlorine atom will result in a density greater than that of water and its less halogenated counterparts.
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Solubility: Like most polyhalogenated aromatic compounds, it is expected to be hydrophobic and thus poorly soluble in water but readily soluble in nonpolar organic solvents.
Proposed Synthesis Pathway
A plausible synthetic route to 5-Chloro-2,3-dibromoanisole can be envisioned starting from commercially available 3-chloro-5-methoxyaniline. This multi-step synthesis would involve a Sandmeyer reaction followed by electrophilic bromination.
Step-by-Step Experimental Protocol:
Step 1: Diazotization of 3-Chloro-5-methoxyaniline
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In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-chloro-5-methoxyaniline in aqueous hydrobromic acid (HBr).
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Causality: The low temperature is crucial to prevent the unstable diazonium salt from decomposing. HBr serves as both the acid catalyst and the source of the bromide counter-ion.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
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Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
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Purify the crude 1-bromo-3-chloro-5-methoxybenzene by distillation or column chromatography.
Causality: The Sandmeyer reaction is a reliable method for converting an aryl diazonium salt to an aryl halide. CuBr catalyzes the displacement of the diazonium group by a bromide ion.
Step 3: Electrophilic Bromination
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Dissolve the purified 1-bromo-3-chloro-5-methoxybenzene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
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Add a catalytic amount of iron(III) bromide (FeBr₃).
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Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature. The methoxy group is a strong activating group and will direct the incoming bromine electrophiles to the ortho and para positions. Given the existing substitution pattern, bromination is expected to occur at the 2 and 3 positions.
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Stir the reaction until completion, monitoring by TLC or GC.
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Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the final product, 5-Chloro-2,3-dibromoanisole, by recrystallization or column chromatography.
Causality: The Lewis acid catalyst FeBr₃ polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring. The strongly activating methoxy group directs the substitution to the ortho positions.
Spectroscopic Analysis (Predicted)
The structural elucidation of 5-Chloro-2,3-dibromoanisole would rely on a combination of spectroscopic techniques. The following are the predicted key features in its spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one for the methoxy group.
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Aromatic Protons (2H): Due to the substitution pattern, two aromatic protons remain at positions 4 and 6. These would likely appear as two distinct doublets in the range of δ 6.8-7.5 ppm. The coupling constant between them would be small (meta-coupling, J ≈ 2-3 Hz).
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Methoxy Protons (3H): A sharp singlet corresponding to the methoxy group (–OCH₃) protons would be observed around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment.
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Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield. The carbons bonded to bromine and chlorine will also be significantly shifted.
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Methoxy Carbon (1C): A signal for the methoxy carbon (–OCH₃) is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the functional groups present.
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C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H stretching (aliphatic, -OCH₃): Peaks around 2850-2960 cm⁻¹.
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C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-O stretching (aryl ether): Strong, characteristic bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric)[4].
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C-Br and C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and information about the isotopic distribution of bromine and chlorine.
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Molecular Ion Peak (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in approximately 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in approximately 3:1 ratio). This will result in a characteristic pattern of M⁺, M+2, M+4, and M+6 peaks. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br, ⁸¹Br, and ³⁵Cl.
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Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the molecular ion to give a [M-15]⁺ peak, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br and C-Cl bonds would also be observed.
Potential Applications and Biological Activity
While no specific applications for 5-Chloro-2,3-dibromoanisole have been documented, its structure suggests several areas of potential utility.
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Synthetic Intermediate: The presence of three halogen atoms at distinct positions offers opportunities for selective functionalization through reactions such as Suzuki or Buchwald-Hartwig cross-coupling. This could allow for the construction of more complex molecules with potential applications in materials science or as pharmaceutical intermediates.
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Biological Screening: Many halogenated natural products exhibit significant biological activities, including antimicrobial, antifungal, and cytotoxic properties.[5][6][7][8] 5-Chloro-2,3-dibromoanisole could be a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery. However, it is important to note that many polyhalogenated aromatic compounds can exhibit toxicity.[9]
Safety and Handling
As with all polyhalogenated aromatic compounds, 5-Chloro-2,3-dibromoanisole should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
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Toxicology: The toxicological properties of this specific compound have not been determined. However, related polyhalogenated compounds are known to be persistent in the environment and can bioaccumulate.[11] Some are known skin and eye irritants and may cause respiratory irritation.[12]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Chloro-2,3-dibromoanisole represents an intriguing yet understudied molecule within the family of halogenated anisoles. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical structure, properties, and potential synthesis. By leveraging data from analogous compounds and fundamental principles of organic chemistry, we have constructed a foundational body of knowledge to aid researchers in their work with this and other novel polyhalogenated systems. Further experimental validation of the predicted properties and reactivity is warranted and will undoubtedly contribute to a deeper understanding of this compound's potential in various scientific disciplines.
References
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Engeser, M., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1-9. [Link]
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Geyer, H. J., et al. (2000). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. Chemosphere, 41(5), 693-703. [Link]
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The Good Scents Company. (n.d.). Anisole. Retrieved from [Link]
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Frontiers in Marine Science. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
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